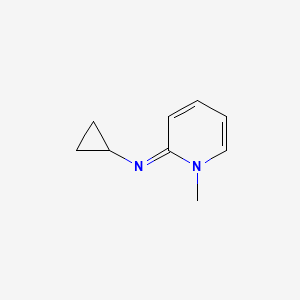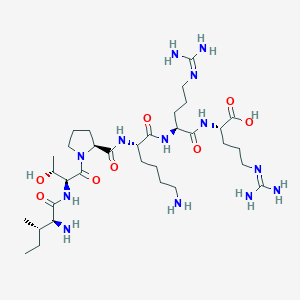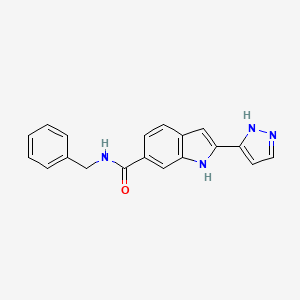![molecular formula C14H11NO B14219171 {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol CAS No. 830329-24-3](/img/structure/B14219171.png)
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol is a chemical compound that features a pyridine ring attached to a phenyl ring through an ethynyl linkage, with a methanol group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol typically involves the coupling of a pyridine derivative with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the formation of the carbon-carbon triple bond between the pyridine and phenyl rings. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form a single or double bond.
Substitution: The hydrogen atoms on the phenyl or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used for the reduction of the triple bond.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-[(Pyridin-3-yl)ethynyl]benzaldehyde or 4-[(Pyridin-3-yl)ethynyl]benzoic acid.
Reduction: Formation of 4-[(Pyridin-3-yl)ethenyl]phenylmethanol or 4-[(Pyridin-3-yl)ethyl]phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol involves its interaction with specific molecular targets. The ethynyl linkage and the presence of the pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- 4-[(Pyridin-2-yl)ethynyl]phenylmethanol
- 4-[(Pyridin-4-yl)ethynyl]phenylmethanol
- 4-[(Pyridin-3-yl)ethynyl]benzyl alcohol
Uniqueness
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and selectivity towards biological targets. The presence of the methanol group also provides additional functionalization possibilities, making it a versatile compound for various applications .
特性
CAS番号 |
830329-24-3 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC名 |
[4-(2-pyridin-3-ylethynyl)phenyl]methanol |
InChI |
InChI=1S/C14H11NO/c16-11-14-7-4-12(5-8-14)3-6-13-2-1-9-15-10-13/h1-2,4-5,7-10,16H,11H2 |
InChIキー |
SHSBSAZHWHUONA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C#CC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


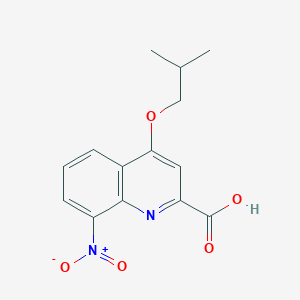

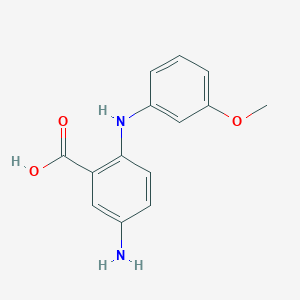

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
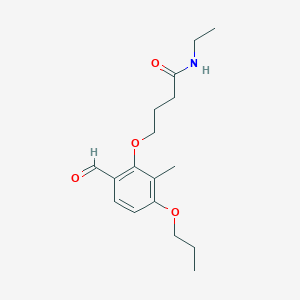
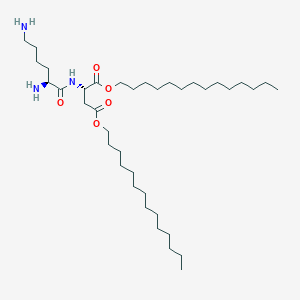
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
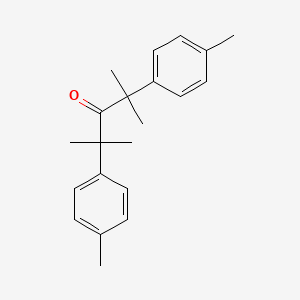
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
